5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide
Description
Historical Development and Discovery Trajectory
The discovery of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is rooted in the broader evolution of heterocyclic chemistry, particularly the exploitation of furan derivatives as bioactive scaffolds. Furan-based compounds gained prominence in the mid-20th century due to their structural similarity to endogenous biomolecules and ease of functionalization. The introduction of bromine at the 5-position of the furan ring, as seen in this compound, emerged from pharmacological studies demonstrating that halogen atoms enhance lipophilicity and receptor binding affinity through halogen-bonding interactions.
The hydroxycyclohexenyl moiety, a non-aromatic cyclic enol, represents a strategic departure from traditional aromatic substituents. This group was likely incorporated to introduce conformational rigidity while maintaining hydrogen-bonding capacity, a design principle validated in earlier cyclohexenyl-containing sulfonamides. The carboxamide linker, a staple in drug design, serves dual roles: it stabilizes the molecule against enzymatic degradation and facilitates hydrogen bonding with biological targets.
Synthetic routes to this compound build upon established methodologies for bromofuran and cyclohexenyl derivatives. For instance, the bromination of furan-2-carboxamide precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions provides regioselective access to the 5-bromo isomer. Subsequent coupling with a hydroxycyclohexenyl-methyl amine, synthesized via reductive amination of 1-hydroxycyclohex-2-en-1-carbaldehyde, completes the assembly. These steps mirror protocols documented for structurally analogous compounds, underscoring the reproducibility of this synthetic approach.
Position in Heterocyclic Medicinal Chemistry Classification
Within the hierarchy of heterocyclic medicinal compounds, this compound occupies a niche at the intersection of halogenated furans and functionalized cycloalkenes. The International Union of Pure and Applied Chemistry (IUPAC) classifies it under the broader category of "oxygen-containing heterocycles" (C07D), specifically as a furan derivative with substituents on both the heterocyclic ring and the exocyclic carboxamide group.
Key structural features informing its classification include:
- Furan Core : A five-membered aromatic ring with oxygen at the 1-position, providing a planar electron-rich system capable of π-π stacking interactions.
- Bromine Substituent : Positioned at the 5-position of the furan ring, this atom introduces electron-withdrawing effects that polarize the ring system and influence redox potentials.
- Hydroxycyclohexenyl-Methyl Group : A six-membered non-aromatic ring with a hydroxyl group at the 1-position and a double bond between C2 and C3, conferring both rigidity and hydrogen-bond donor capacity.
- Carboxamide Linker : Connects the furan and cyclohexenyl components while offering hydrogen-bond acceptor sites through the carbonyl oxygen.
This combination places the compound in a subclass of "hybrid heterocycles" that merge aromatic and alicyclic motifs to optimize pharmacokinetic and pharmacodynamic profiles.
Research Significance and Scientific Relevance
The scientific interest in this compound stems from its potential to address limitations in existing therapeutic agents, particularly regarding selectivity and resistance mechanisms. Preliminary studies on analogous bromofuran carboxamides suggest several avenues for investigation:
- Antimicrobial Applications : Furan derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi by interfering with cell wall biosynthesis. The bromine atom may enhance penetration through lipid bilayers, while the hydroxycyclohexenyl group could mitigate efflux pump-mediated resistance.
- Enzyme Inhibition : Carboxamide-containing compounds frequently act as protease or kinase inhibitors. The planar furan ring may occupy hydrophobic enzyme pockets, with the bromine atom participating in halogen bonding with catalytic residues.
- Anti-inflammatory Potential : Cyclohexenyl groups have demonstrated modulatory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways in preclinical models. The hydroxyl group could chelate metal ions in enzyme active sites, augmenting inhibitory potency.
Structure-activity relationship (SAR) studies highlight critical parameters for optimization:
- Bromine Position : Comparative analyses of 2-, 3-, and 5-bromofuran isomers reveal superior bioactivity in the 5-substituted configuration, likely due to reduced steric hindrance and optimal dipole alignment.
- Cyclohexenyl Substitution : The 1-hydroxy group enhances water solubility compared to fully alkylated analogs, potentially improving oral bioavailability.
- Linker Flexibility : Replacing the carboxamide with ester or ether linkages diminishes activity, underscoring the importance of hydrogen-bonding capacity in target engagement.
Properties
IUPAC Name |
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-5-4-9(17-10)11(15)14-8-12(16)6-2-1-3-7-12/h2,4-6,16H,1,3,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVQVXFBEITNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC=C(O2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxamide core The bromination of the furan ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.
Reduction: : Reduction reactions can be performed on the bromo group to yield the corresponding bromo-furan-2-carboxamide.
Substitution: : The bromo group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: : Furan-2,5-dicarboxylic acid
Reduction: : Bromo-furan-2-carboxamide derivatives
Substitution: : Various functionalized derivatives based on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Research : Preliminary studies suggest that compounds with similar structures can interact with enzymes involved in cancer metabolism, potentially leading to inhibition of tumor growth. The interactions may modulate metabolic pathways critical for cancer cell survival.
- Anti-inflammatory Properties : Research indicates that compounds related to 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide exhibit anti-inflammatory effects. These properties are crucial for developing treatments for diseases characterized by chronic inflammation.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent. This could be particularly relevant in the context of increasing antibiotic resistance.
Synthetic Applications
The synthesis of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide typically involves multi-step processes that can be optimized based on desired yields and purity levels. The ability to modify its structure through various synthetic routes enhances its utility in research settings.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into their mechanisms of action:
- Cytotoxicity Studies : Research has shown that derivatives of furan carboxamides exhibit cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These findings support the potential use of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide as a lead compound in anticancer drug development .
- Mechanisms of Action : Investigations into the mechanisms by which these compounds exert their effects have revealed pathways involving apoptosis induction and cell cycle arrest, critical for their anticancer properties .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the structural, synthetic, and physicochemical properties of 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide with analogous compounds from the evidence:
Structural and Functional Differences
- Polarity and Solubility : The target compound’s hydroxycyclohexenylmethyl group enhances polarity compared to lipophilic substituents like 2-isopropylphenyl or aryl ethers . This may improve aqueous solubility but reduce membrane permeability.
- In contrast, the hydroxy group in the target compound may act as a hydrogen bond donor.
- Steric Effects : Bulky substituents such as 8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl or hydroxycyclohexenylmethyl may hinder binding to sterically constrained enzyme active sites compared to smaller groups like 4-formylphenyl .
Biological Activity
5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is a chemical compound characterized by its unique structural features, including a furan ring, a bromine atom, and a cyclohexene moiety. With the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol, this compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions .
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Bromine Atom : Enhances electrophilic properties, making the compound suitable for substitution reactions.
- Cyclohexene Moiety : Provides steric hindrance and influences the compound's interaction with biological targets.
Preliminary studies indicate that this compound may interact with various enzymes, potentially leading to inhibition or modulation of metabolic pathways. The presence of functional groups allows for diverse interactions with biological molecules, which is crucial for its therapeutic potential .
Potential Therapeutic Applications
Research suggests that compounds similar to this compound exhibit several biological activities:
- Antimicrobial Properties : Similar structures have shown efficacy against various bacterial strains.
- Anti-inflammatory Activity : Compounds in this class may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.
Synthesis and Reactivity
The synthesis of this compound typically involves multiple steps:
- Formation of Cyclohexene Moiety : Achieved through Diels-Alder reactions.
- Hydroxylation : Introduction of the hydroxyl group via oxidation processes.
- Furan Ring Formation : Cyclization reactions are employed to create the furan structure.
- Amide Bond Formation : Coupling the hydroxylated cyclohexene with the furan ring using coupling agents like EDCI .
Reactivity Profile
The compound can undergo various reactions:
- Substitution Reactions : Due to the presence of bromine, it can participate in nucleophilic substitutions.
- Oxidation/Reduction : The hydroxymethyl group allows for further modifications, which may enhance biological activity.
Q & A
Q. What are the standard synthetic routes for 5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via carboxamide coupling. A general approach involves reacting 5-bromofuran-2-carboxylic acid with (1-hydroxycyclohex-2-en-1-yl)methanamine in the presence of a coupling agent (e.g., EDCI or DCC) and a catalyst (e.g., DMAP). Reaction conditions (solvent, temperature, stoichiometry) are optimized using Design of Experiments (DOE) to maximize yield. For example, a similar synthesis for N-(5-bromo-2-hydroxyphenyl)furan-2-carboxamide achieved 60% yield via recrystallization in acetonitrile under reflux .
Key Parameters Table:
| Parameter | Typical Range | Optimization Strategy |
|---|---|---|
| Solvent | DCM, THF, Acetonitrile | Polarity screening via DOE |
| Temperature | 25–80°C | Gradient heating trials |
| Catalyst (e.g., DMAP) | 0.1–0.3 eq | Response Surface Methodology |
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer: Structural validation employs spectroscopic and crystallographic techniques:
- FT-IR : Confirms carbonyl (C=O, ~1660–1680 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., cyclohexenyl protons at δ 1.74–2.04 ppm, furan protons at δ 7.25–7.69 ppm) .
- X-ray Crystallography : Resolves stereochemistry; similar furan derivatives (e.g., ethyl 5-bromonaphtho[2,1-b]furan-2-carboxylate) have been analyzed with R-factors <0.1 .
Example NMR Data (Analogous Compound):
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Cyclohexenyl methylene | 1.74–2.04 | m | |
| Furan C-H | 7.25–7.69 | m | |
| Hydroxyl (O-H) | 5.02 | brs |
Q. What methods are used to assess purity, and how are impurities quantified?
Methodological Answer: Purity is assessed via HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Impurities are quantified against pharmacopeial standards (e.g., USP guidelines), where individual impurities are limited to <0.1% and total impurities <0.5% . LC-MS (e.g., SMD-FA05-1 method) further identifies byproducts by mass fragmentation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer: SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying the bromo group, modifying the cyclohexenyl moiety) and testing their activity in target assays (e.g., enzyme inhibition, cytotoxicity). For instance:
- Replace bromo with chloro/fluoro to assess halogen effects.
- Modify the hydroxyl group to esters or ethers to study polarity impacts.
- Biological data are analyzed using multivariate regression to correlate structural features with activity .
Example SAR Design Table:
| Analog Modification | Biological Assay | Key Finding |
|---|---|---|
| Bromo → Chloro | IC50 (Enzyme X) | 2-fold reduced potency |
| Hydroxyl → Methoxy | LogP Measurement | Increased lipophilicity |
Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties?
Methodological Answer: In silico tools like SwissADME or Schrödinger’s QikProp predict:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- Metabolic Stability : Cytochrome P450 interactions via docking simulations.
- Toxicity : ProTox-II for hepatotoxicity risk assessment. For example, furan carboxamides often show moderate metabolic clearance due to amide bond stability .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?
Methodological Answer: Contradictions arise from assay variability (e.g., cell line differences, endpoint measurements). Mitigation strategies include:
Q. What crystallographic techniques resolve the compound’s stereochemistry, and how are data interpreted?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at 294 K with Mo-Kα radiation (λ = 0.71073 Å) resolves stereochemistry. Data refinement (e.g., SHELXL) calculates R-factors; for example, 5-(hydroxymethyl)furan-2-carboxylic acid had R = 0.035 . Hydrogen bonding networks (e.g., O-H⋯O) are mapped using Mercury software .
Q. How is the compound’s stability under physiological conditions evaluated?
Methodological Answer: Stability studies involve:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
